2-(2-fluorophenyl)-N-(4-methylphenyl)quinazolin-4-amine
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Overview
Description
2-(2-fluorophenyl)-N-(4-methylphenyl)quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline class. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenyl)-N-(4-methylphenyl)quinazolin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with 2-fluoroaniline and 4-methylaniline.
Formation of Quinazoline Core: The quinazoline core is formed through a cyclization reaction involving the starting materials and appropriate reagents.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenyl)-N-(4-methylphenyl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinazoline core.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups to the quinazoline core.
Scientific Research Applications
2-(2-fluorophenyl)-N-(4-methylphenyl)quinazolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenyl)-N-(4-methylphenyl)quinazolin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenyl)-N-(4-methylphenyl)quinazolin-4-amine
- 2-(2-bromophenyl)-N-(4-methylphenyl)quinazolin-4-amine
- 2-(2-iodophenyl)-N-(4-methylphenyl)quinazolin-4-amine
Uniqueness
2-(2-fluorophenyl)-N-(4-methylphenyl)quinazolin-4-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activities. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, potentially leading to improved pharmacokinetic profiles.
Properties
Molecular Formula |
C21H16FN3 |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-N-(4-methylphenyl)quinazolin-4-amine |
InChI |
InChI=1S/C21H16FN3/c1-14-10-12-15(13-11-14)23-21-17-7-3-5-9-19(17)24-20(25-21)16-6-2-4-8-18(16)22/h2-13H,1H3,(H,23,24,25) |
InChI Key |
OHIBFUPVNSMEAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4F |
Origin of Product |
United States |
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